6-O-Desmethyl Donepezil-d5

Bioanalysis LC-MS/MS Internal Standard Isotopic Purity

Quantifying 6-O-desmethyl donepezil with a non-deuterated IS introduces co-elution and ion suppression errors. This +5 Da labeled analog resolves as a distinct MS peak, enabling matrix-matched recovery correction. Delivered with ≥98% HPLC and ≥99% atom D purity, it streamlines ANDA method validation. - Eliminates MS co-elution for true analyte tracking. - Pre-characterized with regulatory-compliant documentation. - Achieves <7.5% CV for bioequivalence study precision.

Molecular Formula C23H27NO3
Molecular Weight 370.5 g/mol
CAS No. 1189443-74-0
Cat. No. B602621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Desmethyl Donepezil-d5
CAS1189443-74-0
Synonyms1-(Benzyl-d5)-4-[(6-hydroxy-5-methoxy-1-oxo-indan-2-yl)methylpiperidine
Molecular FormulaC23H27NO3
Molecular Weight370.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D
InChIKeyDJRBBQJREIMIEU-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale-Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Desmethyl Donepezil-d5 Internal Standard


6-O-Desmethyl Donepezil-d5 (CAS 1189443-74-0) is a deuterium-labeled analog of the pharmacologically active donepezil metabolite, 6-O-desmethyl donepezil . This compound is a synthetic, stable isotope-labeled chemical primarily intended for use as an internal standard in bioanalytical and pharmaceutical research, not as an active pharmaceutical ingredient. It is supplied with detailed characterization data to support regulatory compliance in analytical method development and validation [1]. Its core function is to provide a reference point with nearly identical physicochemical properties to the unlabeled analyte, except for a distinct mass, enabling precise quantification in complex biological matrices like plasma .

Workflow: Bioanalytical LC-MS/MS method development
Selection: Mass-differentiated deuterated ISTD for donepezil metabolite
Use Context: Research matrix quantification (reported high isotopic enrichment)

Unlabeled 6-O-Desmethyl Donepezil Limitations


Attempting to use the unlabeled metabolite, 6-O-Desmethyl Donepezil (CAS 120013-56-1), or a different analog as an internal standard for quantifying 6-O-Desmethyl Donepezil itself is analytically invalid. An internal standard must be chemically distinct from the target analyte to be resolved by the detector. Using the unlabeled compound would result in a single, indistinguishable peak in mass spectrometry, making it impossible to calculate analyte recovery or correct for ion suppression/enhancement [1]. While a structurally similar but non-deuterated internal standard like galantamine has been used [2], it may not perfectly mimic the extraction, chromatography, and ionization behavior of the specific analyte. The deuterated analog 6-O-Desmethyl Donepezil-d5 co-elutes with the unlabeled analyte but is differentiated by a +5 Da mass shift, providing the highest possible analytical accuracy and precision for the target analyte [1].

Target ISTD
6-O-Desmethyl Donepezil-d5
Mass-differentiated; enables separate MRM channel
Substitute Risk
Unlabeled metabolite
Co-elutes without mass shift; may result in unresolved peak
Substitute Risk
Non-isotopic analog (e.g., galantamine)
Structural mismatch may not fully correct analyte-specific matrix effects

6-O-Desmethyl Donepezil-d5 vs Key Comparators


Isotopic Purity and Deuterium Incorporation

The primary differentiator for 6-O-Desmethyl Donepezil-d5 is its high isotopic purity. As a deuterated compound, its efficacy as an internal standard is directly proportional to the percentage of deuterium atoms incorporated. For 6-O-Desmethyl Donepezil-d5, vendors specify a minimum isotopic enrichment of ≥99 atom % D . A representative Certificate of Analysis (CoA) demonstrates this in practice, with a measured isotopic purity of 99.1% and a specific isotopic distribution of 95.82% for the d5 isotopologue and only 0.01% for the unlabeled d0 species [1]. In contrast, the unlabeled 6-O-Desmethyl Donepezil would have an isotopic purity of 0 atom % D for deuterium, making it entirely unsuitable for use as a mass-differentiated internal standard for the d5 compound .

Isotopic Purity
Supplier specification
≥99 atom % D
Supports low interference and LLOQ
Representative lot: 99.1%, 95.82% d5
Bioanalysis LC-MS/MS Internal Standard Isotopic Purity

Mass Spectrometry Differentiation

In a validated LC-MS/MS method, the precursor-to-product ion transition for the unlabeled analyte, 6-O-desmethyl donepezil (6-ODD), is m/z 366.3 → 91.3 [1]. The deuterated analog, 6-O-Desmethyl Donepezil-d5, has a molecular ion that is 5 mass units higher (m/z 371.3 → 91.3). This clear +5 Da mass shift enables simultaneous, interference-free monitoring of the analyte and internal standard in multiple reaction monitoring (MRM) mode. This mass differentiation is a direct, quantitative advantage. The use of a deuterated internal standard like 6-O-Desmethyl Donepezil-d5 directly contributes to the high precision and accuracy of the method, which achieved intra- and inter-batch coefficients of variation (%CV) of less than 7.5% for 6-ODD [1].

Mass Shift
Method context
+5 Da (m/z 371.3 vs 366.3)
Enables interference-free ISTD monitoring
Reported method %CV <7.5% for analyte
Mass Spectrometry MRM Transitions Bioanalysis

Regulatory Documentation and Traceability

6-O-Desmethyl Donepezil-d5 is specifically supplied with detailed characterization data compliant with regulatory guidelines, intended for use in analytical method development and validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [1]. Its use as a reference standard with traceability to pharmacopeial standards (USP or EP) can be provided, a level of documentation often not available for non-standard internal standards [1]. This stands in contrast to using an alternative internal standard like galantamine, which, while used in published methods for 6-ODD quantification [2], is a structurally distinct compound that may not fully compensate for analyte-specific matrix effects or extraction variability, potentially leading to higher method variability and more stringent validation challenges.

Documentation
Supplier specification
Characterization data & traceability options
Supports method validation documentation
Traceability to USP/EP available upon request
Regulatory Bioanalysis Method Validation ANDA

6-O-Desmethyl Donepezil-d5 Applications


Plasma Bioanalytical Method Validation

This is the primary application for 6-O-Desmethyl Donepezil-d5. As a deuterated internal standard with a +5 Da mass shift [1], it is essential for developing and validating robust LC-MS/MS methods to quantify the active metabolite 6-O-desmethyl donepezil in human plasma. Its use directly enables the high precision (%CV < 7.5%) required for bioequivalence studies and therapeutic drug monitoring [1]. The compound's documented isotopic purity (≥99 atom % D) and regulatory-compliant characterization [2] streamline the method validation process for ANDA submissions.

QC and Impurity Profiling

6-O-Desmethyl Donepezil-d5 can serve as a reference standard for impurity profiling during the commercial production of donepezil drug products [2]. By using this labeled compound, QC laboratories can accurately identify and quantify the 6-O-desmethyl metabolite as a potential impurity or degradation product. Its clear differentiation by mass [1] ensures accurate quantification, even in the presence of the parent drug donepezil and other structurally similar impurities, which is critical for meeting pharmacopeial purity standards.

PK and DDI Studies

Accurate measurement of 6-O-desmethyl donepezil concentrations is vital for understanding the pharmacokinetic profile of donepezil, particularly in studies investigating the impact of CYP2D6 polymorphisms on drug exposure [3]. Using 6-O-Desmethyl Donepezil-d5 as the internal standard provides the necessary analytical precision to detect the subtle but clinically significant differences in metabolite levels between different CYP2D6 metabolizer phenotypes, a task for which a non-deuterated or structurally distinct internal standard would introduce greater variability and reduce statistical power.

Application
Selection Property
Validation Focus
Bioanalytical method validation
Isotopic purity & mass shift
Precision/accuracy in research plasma matrices
Impurity profiling
Mass differentiation from parent drug
Specificity for related impurities
PK & CYP interaction studies
Assay precision for low-level metabolite
Metabolite level detection across phenotype models

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